molecular formula C7H9N3 B13497369 3-(Azetidin-3-yl)pyridazine

3-(Azetidin-3-yl)pyridazine

Cat. No.: B13497369
M. Wt: 135.17 g/mol
InChI Key: YOMAPICHBJCGTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with azetidine intermediates under controlled conditions. For instance, the preparation of azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyridazine ring .

Scientific Research Applications

3-(Azetidin-3-yl)pyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Azetidine: A four-membered nitrogen-containing ring.

Uniqueness

3-(Azetidin-3-yl)pyridazine is unique due to its combination of the pyridazine and azetidine moieties, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with biological targets and offers potential advantages in drug design and development .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

3-(azetidin-3-yl)pyridazine

InChI

InChI=1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2

InChI Key

YOMAPICHBJCGTP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NN=CC=C2

Origin of Product

United States

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